molecular formula C16H16FeO4P+ B14307044 CID 71337732 CAS No. 113809-78-2

CID 71337732

Cat. No.: B14307044
CAS No.: 113809-78-2
M. Wt: 359.11 g/mol
InChI Key: HAEUFODQFFFKPR-UHFFFAOYSA-N
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Description

CID 71337732 is a chemical compound cataloged in PubChem, a public database for chemical structures and biological activities. Typically, such identifiers are associated with compounds studied for pharmacological, biochemical, or industrial applications. For instance, similar compounds in the evidence (e.g., oscillatoxin derivatives, betulin analogs, or substrates like DHEAS) are analyzed for structural features, bioactivity, or metabolic interactions .

Properties

CAS No.

113809-78-2

Molecular Formula

C16H16FeO4P+

Molecular Weight

359.11 g/mol

InChI

InChI=1S/C16H16O4P.Fe/c17-8-12-6-7-16(15(10-19)14(12)9-18)21(11-20)13-4-2-1-3-5-13;/h13,16H,1-7H2;/q+1;

InChI Key

HAEUFODQFFFKPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[P+](=C=O)C2CCC(=C=O)C(=C=O)C2=C=O.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71337732 involves specific reaction conditions and reagents. The detailed synthetic route typically includes the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations. The exact synthetic pathway may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using more efficient purification techniques. This often includes the use of continuous flow reactors, automated systems, and advanced filtration methods to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

CID 71337732 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 71337732 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71337732 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for such comparisons, supported by data from structurally or functionally related compounds.

Structural and Functional Analogues

The evidence highlights comparisons based on:

  • Core scaffolds : E.g., steroid backbones in bile acids (taurocholic acid, CID 6675) vs. sulfated steroids like DHEAS (CID 12594) .
  • Functional groups : Ginkgolic acid (CID 5469634) and betulin derivatives (CID 72326) are compared for hydrophobic side chains and hydroxyl/carboxyl groups influencing inhibitor potency .
  • 3D overlays : Used to assess spatial similarity between substrates like DHEAS (CID 12594) and taurolithocholic acid (CID 439763) .

Pharmacological and Physicochemical Properties

Key parameters from analogous compounds include:

Property Example Compound CID Value Source
Molecular Weight 3-O-caffeoyl betulin 10153267 586.8 g/mol
Log P (Partition Coeff.) Lupenone 92158 8.2 (high lipophilicity)
Solubility CAS 1254115-23-5 57416287 86.7 mg/ml (highly soluble)
CYP Inhibition CAS 1033610-45-5 59200652 CYP1A2 inhibitor

For CID 71337732, such properties would typically be benchmarked against these standards to assess drug-likeness or toxicity.

Limitations and Recommendations

The absence of this compound in the provided evidence precludes a direct comparison. To address this gap:

Structural analysis : Use PubChem or ChemSpider to retrieve 2D/3D structures and perform similarity clustering (e.g., Tanimoto coefficient >70% for analogues).

Bioactivity profiling : Compare IC50/EC50 values, toxicity, and pharmacokinetic data from databases like ChEMBL.

Literature review : Prioritize peer-reviewed studies on structurally related compounds (e.g., betulin derivatives or steroid-based molecules) for mechanistic insights.

Disclaimer and Information on In-Vitro Research Products

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